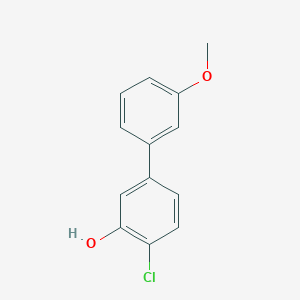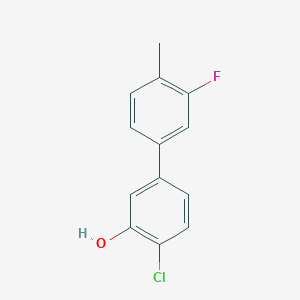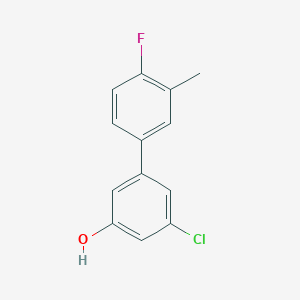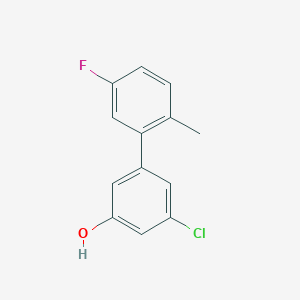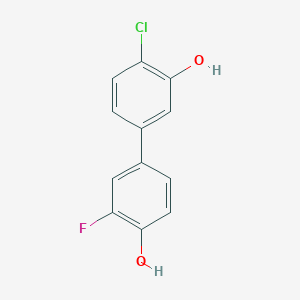
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% (2C5F3MP) is a compound composed of chlorine, fluorine, and methylphenyl. It has a wide range of applications in the fields of both research and industry.
科学的研究の応用
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organic compounds. Additionally, it has been used in the synthesis of a variety of compounds for use in drug delivery systems.
作用機序
The mechanism of action of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst to promote the formation of new bonds between molecules. This is due to its ability to form hydrogen bonds and other types of interactions with other molecules. Additionally, it is believed that the compound helps to stabilize the transition state of the reaction, allowing it to proceed more quickly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may have some effects on the body, as it has been found to interact with certain enzymes and receptors in the body. Additionally, it has been found to have some effects on the immune system, as it has been found to inhibit the activity of certain enzymes involved in the immune response.
実験室実験の利点と制限
The use of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% in lab experiments has several advantages. It is relatively inexpensive, and is readily available from chemical suppliers. Additionally, it is relatively stable and does not require special storage conditions. However, there are some limitations to using 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% in lab experiments. It is a relatively toxic compound, and should be handled with care. Additionally, it can be difficult to synthesize, and can be difficult to purify.
将来の方向性
There are a variety of potential future directions for the use of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95%. One potential direction is the use of the compound as a catalyst in the synthesis of new pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of new materials, or as a reagent in the synthesis of new polymers. Additionally, it could be used as a catalyst in the synthesis of new dyes, or as a reagent in the synthesis of new pesticides. It could also be used as a reagent in the synthesis of new drug delivery systems, or as a reagent in the synthesis of new organic compounds. Finally, it could be used as a reagent in the synthesis of new catalysts, or as a reagent in the synthesis of new enzymes.
合成法
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 4-fluoro-3-methylphenol and chloroacetic acid in the presence of a base. The reaction yields 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% as the main product, with the other products being 4-fluoro-3-methylphenol and chloroacetic acid. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate compound, and the second step involving the conversion of the intermediate to the desired product. The reaction typically requires a temperature of around 120°C and a reaction time of around 6 hours.
特性
IUPAC Name |
2-chloro-5-(4-fluoro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(3-5-12(8)15)10-2-4-11(14)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHAEXDIDZJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685902 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol | |
CAS RN |
1261955-42-3 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


